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Compound of Interest

Compound Name: AEG-41174

Cat. No.: B1192128

For Immediate Release

This guide provides a comprehensive analysis of the kinase selectivity profile of AEG-41174, a
novel, non-ATP competitive, small molecule tyrosine kinase inhibitor. AEG-41174 has been
identified as a potent dual inhibitor of Janus kinase 2 (JAK2) and Breakpoint cluster region-
Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl). This document is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential and off-target profile of this compound.

Avalilable data strongly suggests that AEG-41174 is functionally identical or structurally very
similar to the research compound ON044580. Therefore, this guide is based on the published
experimental data for ON044580.

Executive Summary

AEG-41174 exhibits a unique mechanism of action as a non-ATP competitive inhibitor,
targeting the substrate-binding site of its primary kinase targets. This mode of inhibition offers a
potential advantage against resistance mechanisms involving mutations in the ATP-binding
pocket. The primary targets of AEG-41174 are JAK2 and Bcr-Abl, two kinases implicated in
various hematological malignancies. While comprehensive screening data against a broad
kinase panel is not publicly available, existing studies provide detailed insights into its potent
activity against these two key therapeutic targets.
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Selectivity Profile of AEG-41174 (as ON044580)

The inhibitory activity of AEG-41174 has been characterized against its primary targets, JAK2
and Bcr-Abl, including clinically relevant mutant forms that confer resistance to traditional ATP-
competitive inhibitors.

Target Kinase Mutant Form IC50 (nM) Notes

Potent inhibition of

JAK2 Wild-type ~50 )
wild-type JAK2.

Maintains potency

against the common
V617F ~50 activating mutation in

myeloproliferative

neoplasms.
Effective inhibition of
the fusion kinase
Bcr-Abl Wild-type ~100 driving chronic
myeloid leukemia
(CML).

Overcomes the
"gatekeeper" mutation

T315I ~100 that confers
resistance to imatinib
and other TKiIs.

Note: The IC50 values are approximate and collated from multiple studies for comparative
purposes. Please refer to the original publications for specific experimental values.

Currently, a broad kinase selectivity profile of AEG-41174 against a comprehensive panel of
other kinases has not been made publicly available in the reviewed literature. The primary
focus of existing research has been on the characterization of its activity against JAK2 and Bcr-
Abl.

Signaling Pathway Analysis
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AEG-41174 primarily impacts the JAK-STAT and Bcr-Abl signaling pathways, which are crucial
for the growth and survival of certain cancer cells.
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Caption: AEG-41174 inhibits JAK2 and Bcr-Abl signaling pathways.

Experimental Methodologies

The following provides a generalized overview of the experimental protocols used to
characterize the kinase selectivity of AEG-41174 (ON044580).

In Vitro Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of AEG-41174 against
target kinases.

Workflow:

Kinase Inhibition Assay Workflow
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Click to download full resolution via product page
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:

e Enzyme and Substrate Preparation: Recombinant human JAK2 or Bcr-Abl kinase is
prepared in a kinase reaction buffer. A specific peptide substrate for the kinase is also added
to the reaction mixture.

e Compound Incubation: AEG-41174 is serially diluted to various concentrations and pre-
incubated with the kinase/substrate mixture.

o Reaction Initiation: The kinase reaction is initiated by the addition of ATP. As AEG-41174 is
non-ATP competitive, its inhibitory activity is largely independent of the ATP concentration.

o Reaction Termination: After a defined incubation period, the reaction is stopped, typically by
the addition of a solution containing EDTA.

» Detection of Phosphorylation: The amount of phosphorylated substrate is quantified.
Common methods include:

o Radiometric Assays: Using radiolabeled ATP ([y-32P]ATP or [y-33P]ATP) and measuring the
incorporation of the radiolabel into the substrate.
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o Antibody-Based Assays: Using phospho-specific antibodies to detect the phosphorylated
substrate via methods like ELISA or Western blotting.

o Mobility Shift Assays: Utilizing changes in the electrophoretic mobility of the substrate
upon phosphorylation.

o Data Analysis: The percentage of kinase inhibition is calculated for each concentration of
AEG-41174 relative to a control without the inhibitor. The IC50 value is then determined by
fitting the data to a dose-response curve.

Conclusion

AEG-41174 is a promising dual inhibitor of JAK2 and Bcr-Abl with a non-ATP competitive
mechanism of action. This attribute makes it a valuable tool for studying kinase signaling and a
potential therapeutic candidate for malignancies driven by these kinases, particularly in the
context of acquired resistance to ATP-competitive inhibitors. While its activity against its
primary targets is well-documented, a comprehensive understanding of its broader kinome
selectivity would be beneficial for a complete assessment of its therapeutic potential and
potential off-target effects. Further studies involving large-scale kinase panel screening are
warranted.

¢ To cite this document: BenchChem. [Unveiling the Selectivity of AEG-41174: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192128#aeg-41174-selectivity-profile-against-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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